molecular formula C13H19N3O2S B2675088 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide CAS No. 2201240-42-6

2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide

Cat. No. B2675088
CAS RN: 2201240-42-6
M. Wt: 281.37
InChI Key: ZEYZKBBKHRHZRI-UHFFFAOYSA-N
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Description

2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, also known as TATC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and has been implicated in the development of cancer. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and has been linked to various diseases.
Biochemical and Physiological Effects:
2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to induce cell cycle arrest and apoptosis in various cancer cells, making it a potential treatment for cancer. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been shown to modulate immune responses by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide in lab experiments is its wide range of biochemical and physiological effects, which makes it a valuable tool for studying various biological processes. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is also relatively easy to synthesize and can be purified using standard laboratory techniques. However, one limitation of using 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, including studies on its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide and to identify its molecular targets. In addition, studies on the pharmacokinetics and pharmacodynamics of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide are needed to determine its potential use as a therapeutic agent. Overall, 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of new treatments for diseases.

Synthesis Methods

The synthesis of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide involves the reaction of 2-aminoethyl methacrylate with 2-mercaptobenzothiazole in the presence of tert-butyl isocyanide. This reaction results in the formation of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide, which can be purified using column chromatography. The synthesis of 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation is a common factor in many diseases, and 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as arthritis and multiple sclerosis. 2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-5-10(17)14-6-7-15-11(18)9-8-19-12(16-9)13(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYZKBBKHRHZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-tert-butyl-1,3-thiazol-4-yl)formamido]ethyl}prop-2-enamide

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